molecular formula C19H24N2O3 B6067270 N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide

N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide

Cat. No. B6067270
M. Wt: 328.4 g/mol
InChI Key: OXOXOQVOAIOCIT-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide, also known as ADAH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ADAH is a derivative of adamantanecarbohydrazide, which is a class of compounds known for their antiviral, antitumor, and anticonvulsant properties.

Mechanism of Action

The mechanism of action of N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide is not fully understood. However, studies have suggested that N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide may inhibit the replication of HSV-1 and HSV-2 by interfering with the viral DNA synthesis. N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. Additionally, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has been found to enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a crucial role in regulating neuronal excitability, leading to its anticonvulsant effects.
Biochemical and Physiological Effects:
N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of the enzyme thymidine kinase, which is essential for the replication of HSV-1 and HSV-2. N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has also been shown to decrease the expression of various genes involved in cancer cell proliferation, migration, and invasion. Moreover, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has been found to increase the expression of GABA receptors, leading to its anticonvulsant effects.

Advantages and Limitations for Lab Experiments

N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Moreover, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has been found to exhibit low toxicity, making it a safer alternative to other antiviral, antitumor, and anticonvulsant drugs. However, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has some limitations, including its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.

Future Directions

The potential therapeutic applications of N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide are vast, and several future directions can be explored. One area of research could be the development of N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide derivatives with improved solubility and bioavailability. Moreover, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide can be used in combination with other drugs to enhance its therapeutic effects. Furthermore, the mechanism of action of N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide needs to be further elucidated to identify potential targets for drug development. Finally, the efficacy of N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide in animal models needs to be investigated to determine its potential for clinical translation.
Conclusion:
In conclusion, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide (N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide) is a chemical compound that has shown potential therapeutic applications. N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide exhibits antiviral, antitumor, and anticonvulsant activity and has several advantages for lab experiments. Future research can explore the development of N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide derivatives, the identification of potential targets for drug development, and the efficacy of N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide in animal models. Overall, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide is a promising compound that can pave the way for the development of new drugs for various diseases.

Synthesis Methods

N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide can be synthesized through a multistep process involving the reaction of 2,4-dihydroxybenzaldehyde with adamantanecarbohydrazide in the presence of a suitable catalyst. The resulting compound can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has also been found to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide has been shown to possess anticonvulsant activity, making it a potential treatment for epilepsy.

properties

IUPAC Name

N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-11(16-3-2-15(22)7-17(16)23)20-21-18(24)19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,12-14,22-23H,4-6,8-10H2,1H3,(H,21,24)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOXOQVOAIOCIT-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C12CC3CC(C1)CC(C3)C2)C4=C(C=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C12CC3CC(C1)CC(C3)C2)/C4=C(C=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.